molecular formula C11H15N5O B1484697 2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098008-24-1

2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1484697
CAS RN: 2098008-24-1
M. Wt: 233.27 g/mol
InChI Key: RKPPOBIAWBRZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one, also known as 2-AP-6-MIM-DP, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It is a member of the imidazole family and is composed of two fused rings, an imidazole ring and a pyridazine ring. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its ability to modulate cellular processes and signal transduction pathways.

Scientific Research Applications

Reactions with Diphenyl-dihydro-imidazothiazolones : 2-Methyl-5,6-diphenyl-2,3-dihydro-imidazo[2,1-b]thiazol-3-one and its derivatives react with amines or hydrazines to give acet(or propan) amides (hydrazides). These compounds further react to form hydrazones, and coupling with aryldiazonium salts produces 2-arylazo derivatives, indicating potential applications in synthetic chemistry and materials science (Ali, Abou-State, & Ibrahim, 1974).

Derivatives of Dipyridoimidazole : The synthesis of amines derived from 2-amino-6-methyldipyrido[1,2-a:3′-2′-d]imidazole, a mutagenic principle from protein pyrolysates, highlights its relevance in studying mutagenicity and potentially in developing mutagenic or antimutagenic agents (Saint-Ruf, Loukakou, & N'zouzi, 1981).

Divergent Synthesis of 2-Aminoimidazoles : A novel synthesis method for 1,4,5-trisubstituted 2-aminoimidazoles from 2-aminopyrimidines presents a versatile approach for creating imidazole derivatives, potentially useful in pharmaceuticals and agrochemicals (Ermolat'ev & Van der Eycken, 2008).

Imidazolyl Derivatives of Thiochroman Ring : The synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones from bromo-thiochromones and imidazole, leading to various thiochromone derivatives, suggests applications in the development of novel organic compounds with potential biological activity (Cozzi & Pillan, 1988).

Preparation of (2-Aminopyridin-4-yl)methanol : A new method for synthesizing this compound, a popular 2-aminopyridine, via direct oxidation, implies its significance in medicinal chemistry and as a precursor for various bioactive molecules (Lifshits, Ostapchuk, & Brel, 2015).

properties

IUPAC Name

2-(3-aminopropyl)-6-(2-methylimidazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-9-13-6-8-15(9)10-3-4-11(17)16(14-10)7-2-5-12/h3-4,6,8H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPOBIAWBRZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-(3-aminopropyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.